5-Hydroxybenzo[d]thiazol-2(3H)-one
CAS No.: 115045-83-5
Cat. No.: VC20820541
Molecular Formula: C7H5NO2S
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.
![5-Hydroxybenzo[d]thiazol-2(3H)-one - 115045-83-5](/images/no_structure.jpg)
Specification
CAS No. | 115045-83-5 |
---|---|
Molecular Formula | C7H5NO2S |
Molecular Weight | 167.19 g/mol |
IUPAC Name | 5-hydroxy-3H-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) |
Standard InChI Key | DGUTYSVRJFTBEW-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)NC(=O)S2 |
Canonical SMILES | C1=CC2=C(C=C1O)NC(=O)S2 |
Introduction
Chemical Identity and Structural Properties
Basic Information
5-Hydroxybenzo[d]thiazol-2(3H)-one is a white to off-white crystalline solid with a molecular formula of C7H5NO2S and a molecular weight of 167.19 g/mol . This compound belongs to the benzothiazole class of heterocyclic compounds, which are characterized by a benzene ring fused to a thiazole ring.
Structural Characteristics
The structure of 5-Hydroxybenzo[d]thiazol-2(3H)-one consists of a benzene ring fused to a thiazole ring, with a hydroxyl group (-OH) at the 5-position and a carbonyl group at the 2-position . The compound exists in a 2(3H)-one tautomeric form, where the hydrogen is attached to the nitrogen atom, forming an N-H bond . The presence of both the hydroxyl group and the N-H bond makes this compound capable of forming hydrogen bonds, influencing its solubility and intermolecular interactions.
Identifiers and Nomenclature
Table 1: Chemical Identifiers of 5-Hydroxybenzo[d]thiazol-2(3H)-one
Identifier Type | Value |
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PubChem CID | 14031345 |
CAS Registry Number | 115045-83-5 |
IUPAC Name | 5-hydroxy-3H-1,3-benzothiazol-2-one |
InChI | InChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) |
InChIKey | DGUTYSVRJFTBEW-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)NC(=O)S2 |
Multiple synonyms exist for this compound, including 5-HYDROXY-3H-1,3-BENZOTHIAZOL-2-ONE, Benzo[d]thiazole-2,5-diol, and 2(3H)-Benzothiazolone,5-hydroxy-(9CI) .
Synthetic Methods and Preparation
Demethylation Route
One of the most efficient methods for obtaining 5-Hydroxybenzo[d]thiazol-2(3H)-one is through the demethylation of 5-Methoxybenzo[d]thiazol-2(3H)-one. This reaction typically employs strong acids such as hydrobromic acid in acetic acid (HBr/AcOH) at elevated temperatures (around 120°C) for approximately 6 hours, yielding the desired product with yields of approximately 86%.
Table 2: Demethylation Reaction Conditions
Reagent | Conditions | Starting Material | Product | Yield |
---|---|---|---|---|
HBr/AcOH (1:1 v/v) | 120°C, 6 hours | 5-Methoxybenzo[d]thiazol-2(3H)-one | 5-Hydroxybenzo[d]thiazol-2(3H)-one | 86% |
BBr3 (1.0 M in DCM) | -78°C → RT, 12h | 5-Methoxybenzo[d]thiazol-2(3H)-one | 5-Hydroxybenzo[d]thiazol-2(3H)-one | 78% |
Chemical Reactions and Derivatization
Functional Group Modifications
The hydroxyl group at the 5-position of 5-Hydroxybenzo[d]thiazol-2(3H)-one makes it a versatile building block for further functionalization. This enables the creation of a wide range of derivatives with potentially enhanced or altered biological activities. The hydroxyl group can undergo typical phenol reactions such as:
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Alkylation to form ethers
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Acylation to form esters
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Oxidation to form quinones
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Coupling reactions with various reagents
Conversion to Related Scaffolds
The scaffold of 5-Hydroxybenzo[d]thiazol-2(3H)-one can be modified to generate other benzothiazole derivatives. For example, the related compound 5-Bromobenzo[d]thiazol-2(3H)-one (CAS: 199475-45-1) represents a halogenated variant that could be synthesized from the hydroxy derivative through appropriate bromination reactions .
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry would be expected to show the molecular ion peak at m/z 167, corresponding to the molecular weight of 5-Hydroxybenzo[d]thiazol-2(3H)-one. Fragment patterns would likely include losses characteristic of the hydroxyl group and the thiazolone ring system.
Biological and Pharmacological Properties
Structure-Activity Relationships
The hydroxyl group at the 5-position is a key structural feature that can influence the biological activity of this compound. Hydroxylated benzothiazoles often show enhanced water solubility compared to their non-hydroxylated counterparts, which can improve their bioavailability. Additionally, the hydroxyl group can serve as a hydrogen bond donor/acceptor, potentially enhancing interactions with biological targets.
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